tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate: is a chemical compound with the molecular formula C10H13BrClN3O2 and a molecular weight of 322.59 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate typically involves the reaction of 3-bromo-6-chloropyridine-2-carboxylic acid with tert-butyl hydrazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the hydrazinecarboxylate derivative.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate
- tert-Butyl 2-(3-bromo-6-fluoropyridin-2-yl)hydrazinecarboxylate
- tert-Butyl 2-(3-bromo-6-methylpyridin-2-yl)hydrazinecarboxylate
Comparison: tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets compared to similar compounds with different substituents .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIECNVYLSHRXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=C(C=CC(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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